

# Spectroscopic Profile of 4-(3-Fluorophenoxy)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-(3-Fluorophenoxy)aniline

Cat. No.: B1339340

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-(3-Fluorophenoxy)aniline**, catering to researchers, scientists, and professionals in the field of drug development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization of this molecule.

## Summary of Spectroscopic Data

The following tables provide a structured summary of the available quantitative spectroscopic data for **4-(3-Fluorophenoxy)aniline**.

Table 1: <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.02–6.80	m	2H
6.80–6.68	m	2H
3.67	br s	2H, -NH <sub>2</sub>

Note: Data sourced from a supplementary information file. The specific protons corresponding to the multiplets were not explicitly assigned in the source.

Table 2:  $^{13}\text{C}$  NMR Data

Chemical Shift ( $\delta$ ) ppm
152.9
150.6
134.6
124.5
124.3
118.7
118.6
117.0
115.4

Note: Data sourced from a supplementary information file.[\[1\]](#)

Table 3: Mass Spectrometry Data (Predicted)

Adduct	m/z
$[\text{M}+\text{H}]^+$	204.08193
$[\text{M}+\text{Na}]^+$	226.06387
$[\text{M}-\text{H}]^-$	202.06737
$[\text{M}+\text{NH}_4]^+$	221.10847
$[\text{M}+\text{K}]^+$	242.03781
$[\text{M}]^+$	203.07410

Note: Data is predicted and sourced from PubChemLite.

Table 4: Infrared (IR) Spectroscopy Data

Experimental IR data for **4-(3-Fluorophenoxy)aniline** is not readily available in public spectral databases. However, characteristic peaks for similar aromatic amines and fluoroaromatic compounds would be expected. These typically include:

- N-H stretching: 3300-3500  $\text{cm}^{-1}$  (usually two bands for a primary amine)
- C-H aromatic stretching: 3000-3100  $\text{cm}^{-1}$
- C=C aromatic stretching: 1450-1600  $\text{cm}^{-1}$
- C-N stretching: 1250-1350  $\text{cm}^{-1}$
- C-O-C (ether) stretching: 1000-1300  $\text{cm}^{-1}$  (asymmetric and symmetric)
- C-F stretching: 1000-1400  $\text{cm}^{-1}$

## Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are not available for this specific molecule. However, the following are general methodologies typically employed for the spectroscopic analysis of aromatic amines.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of aniline derivatives is as follows:

- Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
  - Employ a standard 90° pulse sequence.

- Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Use a relaxation delay of 1-5 seconds between scans.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).
  - Employ a proton-decoupled pulse sequence.
  - Acquire a larger number of scans to compensate for the lower natural abundance of <sup>13</sup>C.
  - Use a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

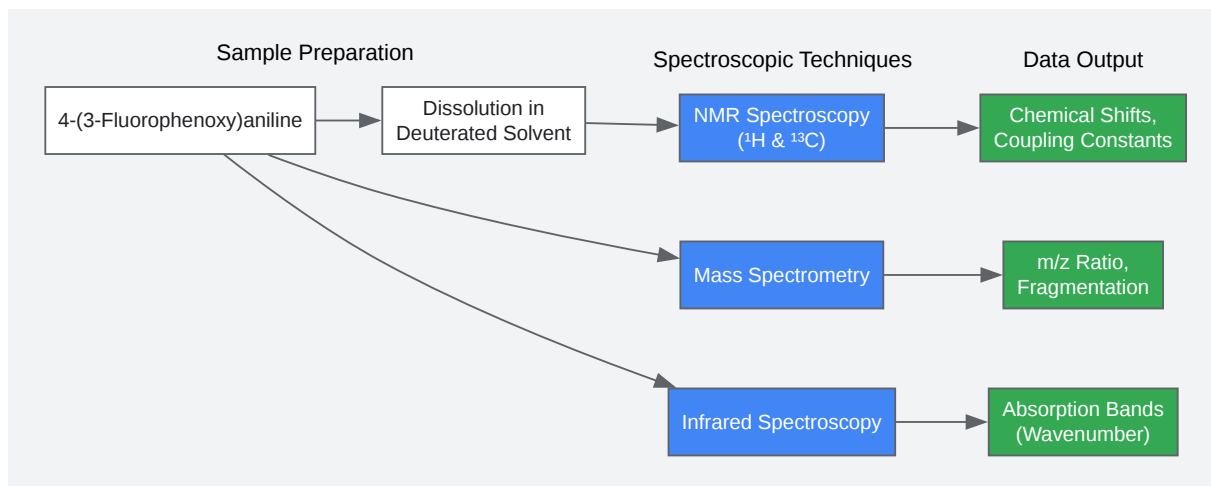
## Mass Spectrometry (MS)

A general protocol for the mass spectrometric analysis of aniline derivatives is as follows:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Ionization: For aniline derivatives, positive ion mode is commonly used to generate the protonated molecule  $[M+H]^+$ .
- Mass Analysis: Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

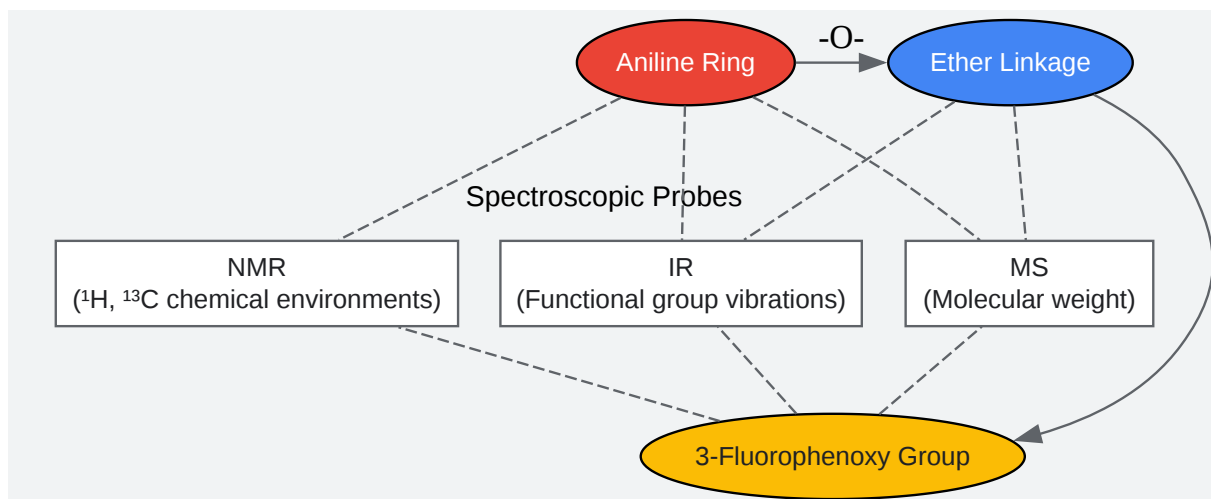
## Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of **4-(3-Fluorophenoxy)aniline**, the following diagrams are provided.



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Caption: Workflow for the spectroscopic analysis of **4-(3-Fluorophenoxy)aniline**.



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Caption: Structural components of **4-(3-Fluorophenoxy)aniline** and their relation to spectroscopic analysis.

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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(3-Fluorophenoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1339340#spectroscopic-data-nmr-ir-ms-of-4-3-fluorophenoxy-aniline\]](https://www.benchchem.com/product/b1339340#spectroscopic-data-nmr-ir-ms-of-4-3-fluorophenoxy-aniline)

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